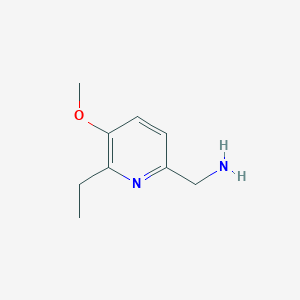![molecular formula C22H22ClNO B13866939 [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol is an organic compound that features a chloromethyl group and a dibenzylamino group attached to a phenyl ring, with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol typically involves the reaction of 2-(Chloromethyl)-4-nitrophenol with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
化学反应分析
Types of Reactions
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.
科学研究应用
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- [2-(Chloromethyl)-4-(dimethylamino)phenyl]methanol
- [2-(Chloromethyl)-4-(diethylamino)phenyl]methanol
- [2-(Chloromethyl)-4-(diphenylamino)phenyl]methanol
Uniqueness
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol is unique due to the presence of the dibenzylamino group, which imparts specific chemical and physical properties
属性
分子式 |
C22H22ClNO |
|---|---|
分子量 |
351.9 g/mol |
IUPAC 名称 |
[2-(chloromethyl)-4-(dibenzylamino)phenyl]methanol |
InChI |
InChI=1S/C22H22ClNO/c23-14-21-13-22(12-11-20(21)17-25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-13,25H,14-17H2 |
InChI 键 |
RBKPMQYLYSYMGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)CO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



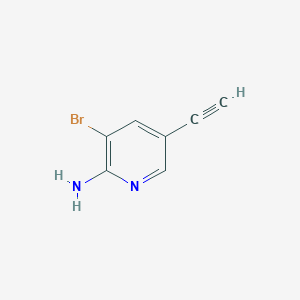
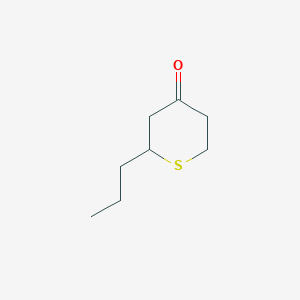
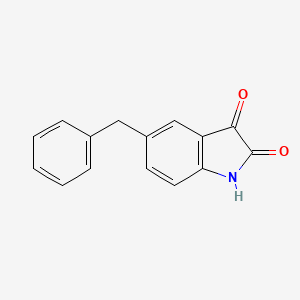
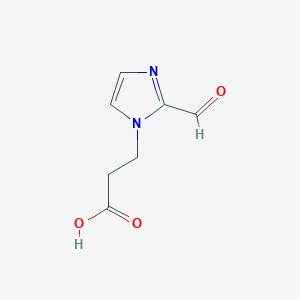

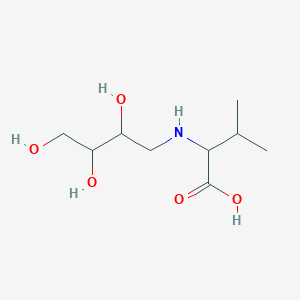

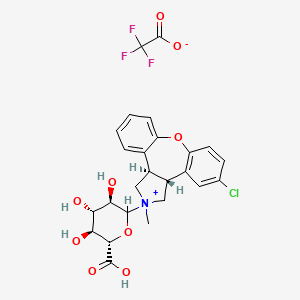
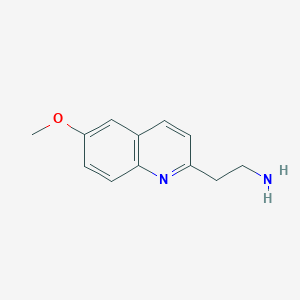
![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)
